molecular formula C30H28N2O5 B11514481 4-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11514481
M. Wt: 496.6 g/mol
InChI Key: DYSRQKPJDLJHSR-UHFFFAOYSA-N
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Description

4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves several steps. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing high yields of similar compounds . This method typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional methods .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[11-(3-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and producing anxiolytic effects . This mechanism is similar to that of other benzodiazepine derivatives, which are commonly used as anxiolytic and sedative agents .

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

4-[6-(3-methoxyphenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C30H28N2O5/c1-37-22-11-7-10-20(16-22)30-29-24(17-21(18-26(29)33)19-8-3-2-4-9-19)31-23-12-5-6-13-25(23)32(30)27(34)14-15-28(35)36/h2-13,16,21,30-31H,14-15,17-18H2,1H3,(H,35,36)

InChI Key

DYSRQKPJDLJHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Origin of Product

United States

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